molecular formula C10H20ClN B12432851 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B12432851
M. Wt: 189.72 g/mol
InChI Key: WLSBVPNKQWDEGT-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-3-azabicyclo[321]octane hydrochloride is a nitrogen-containing heterocyclic compound It is part of the azabicyclo[321]octane family, which is known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic approaches. These approaches often involve the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atom in the bicyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted azabicyclo[3.2.1]octane compounds.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its bioactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific molecular targets and pathways involved can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride include other azabicyclo[3.2.1]octane derivatives, such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane . These compounds share the same bicyclic structure but may differ in the position and nature of substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and the hydrochloride salt form can also affect its solubility and stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

1,4,4-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(3,6-8)7-11-9;/h8,11H,4-7H2,1-3H3;1H

InChI Key

WLSBVPNKQWDEGT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(CN1)C)C.Cl

Origin of Product

United States

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